3-Hydroxy-1-methylazetidine hydrochloride

説明

Chemical Identity, Nomenclature, and Structural Classification

3-Hydroxy-1-methylazetidine hydrochloride (CAS: 111043-48-2 and 26687-49-0) is a four-membered nitrogen-containing heterocyclic compound with the molecular formula C₄H₉NO·ClH and a molecular weight of 123.58 g/mol . Its IUPAC name, 1-methylazetidin-3-ol hydrochloride , reflects its structural features: an azetidine ring (a saturated four-membered heterocycle with one nitrogen atom) substituted with a hydroxyl group at the 3-position and a methyl group at the 1-position, stabilized as a hydrochloride salt. Key physicochemical properties include a density of 1.103 g/cm³ , a boiling point of 116.3°C at 760 mmHg , and a vapor pressure of 9.147 mmHg at 25°C .

The compound’s azetidine core exhibits planar geometry , with bond angles deviating from ideal tetrahedral values due to ring strain. Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of distinct proton environments for the methyl group (δ ≈ 2.3 ppm), hydroxyl group (δ ≈ 5.1 ppm), and azetidine ring protons (δ ≈ 3.4–4.0 ppm). X-ray crystallography of related azetidine derivatives reveals puckered ring conformations, which likely apply to this compound as well.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₉NO·ClH |

| Molecular Weight | 123.58 g/mol |

| Density | 1.103 g/cm³ |

| Boiling Point | 116.3°C at 760 mmHg |

| Vapor Pressure | 9.147 mmHg at 25°C |

| Refractive Index | 1.512 |

Historical Context in Azetidine Chemistry Development

The synthesis of azetidines dates to early 20th-century investigations into strained heterocycles, driven by the discovery of β-lactam antibiotics. This compound emerged as a synthetic target in the late 20th century, with early routes involving ring-closing reactions of β-amino alcohols. For example, the Couty synthesis (2000s) enabled efficient azetidine formation via chlorination of β-amino alcohols followed by intramolecular cyclization. A patent from 2012 detailed the synthesis of 3-hydroxy-azetidine hydrochloride derivatives using epichlorohydrin and benzylamine, achieving yields >90% through optimized reaction conditions.

The compound’s development parallels advancements in stereoselective synthesis , such as the use of chiral catalysts to control the configuration of the hydroxyl and methyl groups. These methods address the challenges of constructing strained four-membered rings while avoiding side reactions like ring-opening or polymerization.

Position within Four-Membered Nitrogen Heterocycle Research

Azetidines occupy a unique niche among nitrogen heterocycles due to their balanced strain and stability . Compared to three-membered aziridines (higher strain, lower stability) and five-membered pyrrolidines (lower strain, higher flexibility), azetidines exhibit moderate ring strain (~25.4 kcal/mol) that enables controlled reactivity without excessive instability. This makes them valuable in medicinal chemistry, where rigidity improves target binding specificity.

This compound exemplifies the functionalization potential of azetidines. The hydroxyl group serves as a handle for further derivatization, such as esterification or glycosylation, while the methyl group enhances lipophilicity. Studies have shown that such substitutions modulate the compound’s hydrogen-bonding capacity and solubility , critical for pharmaceutical applications.

Significance in Strained Ring System Chemistry

The strain energy of azetidines (~25.4 kcal/mol) drives unique reactivity, including ring-opening polymerization and nucleophilic substitution . For this compound, the strain facilitates reactions at the hydroxyl group, such as acid-catalyzed dehydration to form unsaturated intermediates. However, the hydrochloride salt form stabilizes the compound against premature degradation, making it suitable for storage and handling.

In synthetic chemistry, this compound serves as a precursor to bioactive molecules . For instance, its hydroxyl group can be oxidized to a ketone for subsequent condensation reactions, or it can participate in Mitsunobu reactions to install stereocenters. The azetidine ring’s rigidity also makes it a scaffold for conformational restriction in drug design, improving pharmacokinetic properties.

The compound’s role in polymer science is noteworthy. Under acidic conditions, azetidines undergo ring-opening polymerization to form polyamines, which have applications in coatings and adhesives. However, the methyl and hydroxyl substituents in this compound likely retard this process, directing reactivity toward functional group transformations rather than chain growth.

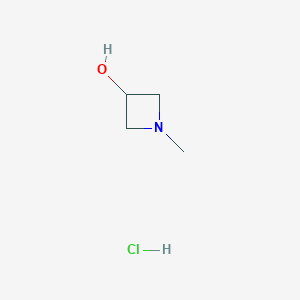

Structure

2D Structure

特性

IUPAC Name |

1-methylazetidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-5-2-4(6)3-5;/h4,6H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTMWEWMNIDGQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70720405 | |

| Record name | 1-Methylazetidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70720405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099609-12-7, 26687-49-0 | |

| Record name | 1-Methylazetidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70720405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylazetidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Method A: Cyclization of tert-butylamine and Epoxy Chloropropane

This method involves three key steps:

| Step | Reaction Description | Conditions | Key Reagents | Outcome |

|---|---|---|---|---|

| 1. Cyclization | Reaction of tert-butylamine with epoxy chloropropane under nitrogen protection to form N-tert-butyl-3-hydroxyazetidine | Molar ratio tert-butylamine:epoxy chloropropane = 1.1-1.5:1; isopropanol solvent; room temperature; 24-48 hours; followed by addition of sodium bicarbonate (3-5:1 molar ratio to epichlorohydrin) and reflux for 3-6 hours | tert-butylamine, epoxy chloropropane, sodium bicarbonate | N-tert-butyl-3-hydroxyazetidine intermediate |

| 2. Acetylation | Acetylation of intermediate using acetic anhydride catalyzed by zinc chloride or zinc bromide | Acetic anhydride volume 5x weight of intermediate; 120-140 °C; 3-10 hours; nitrogen atmosphere | Acetic anhydride, ZnCl2 or ZnBr2 | N-acetyl-3-acetoxy azetidine intermediate |

| 3. Deacetylation and salt formation | Reflux in 1-30% hydrochloric acid aqueous solution to remove acetyl groups, followed by recrystallization | 4-10 hours reflux; recrystallization from methanol and ethyl acetate; vacuum drying | HCl aqueous solution, methanol, ethyl acetate | 3-Hydroxy-1-methylazetidine hydrochloride |

- The nitrogen atmosphere protects reactive intermediates.

- Sodium bicarbonate addition and reflux optimize cyclization.

- Purification involves solvent removal, extraction, drying, and recrystallization.

- The final product is obtained as a white solid with high purity.

Method B: Benzylamine Route with Catalytic Hydrogenation

This alternative method proceeds through:

| Step | Reaction Description | Conditions | Key Reagents | Outcome |

|---|---|---|---|---|

| 1. Intermediate formation | Slow addition of epoxy chloropropane to benzylamine aqueous solution at 0-5 °C, stirring for 12 hours | Benzylamine dissolved in 15x water by mass; epoxy chloropropane 1.3 equivalents; 0-5 °C; 12 h | Benzylamine, epoxy chloropropane | Intermediate product (benzyl-protected azetidine) |

| 2. Cyclization and purification | Reflux with sodium carbonate in acetonitrile for 12 hours, filtration, concentration, and precipitation | Acetonitrile 15x mass; sodium carbonate 1.5 equivalents; reflux 12 h | Sodium carbonate, acetonitrile | 1-Benzyl-3-hydroxyazetidine |

| 3. Catalytic hydrogenation and salt formation | Hydrogenation with palladium carbon catalyst in methanol under HCl to remove benzyl group and form hydrochloride salt | Methanol 5x mass; 4 M HCl 1 equivalent; Pd/C catalyst; 8 h reaction | Pd/C, HCl, methanol | This compound |

- Low temperature during epoxy chloropropane addition minimizes side reactions.

- Sodium carbonate promotes cyclization and purification.

- Catalytic hydrogenation efficiently removes benzyl protecting group to yield the hydrochloride salt.

- The method yields high purity product with reported yields around 88.7%.

| Feature | Method A (tert-Butylamine Route) | Method B (Benzylamine Route) |

|---|---|---|

| Raw materials | tert-Butylamine, epoxy chloropropane | Benzylamine, epoxy chloropropane |

| Reaction atmosphere | Nitrogen protection | Ambient (with controlled temperature) |

| Key catalysts | Zinc chloride or zinc bromide | Palladium carbon for hydrogenation |

| Reaction temperature | Room temperature to 140 °C | 0-5 °C for addition, reflux for cyclization |

| Purification | Recrystallization from methanol/ethyl acetate | Filtration, precipitation, solvent evaporation |

| Yield | Not explicitly stated, implied high | ~88.7% yield reported |

| Energy consumption | Moderate due to reflux and heating | Moderate, hydrogenation step requires controlled conditions |

| Scalability | Suitable for industrial scale | Demonstrated on kilogram scale |

- The cyclization step is critical and benefits from controlled molar ratios and temperature to avoid by-products.

- Use of sodium bicarbonate or sodium carbonate in cyclization enhances reaction completion and purity.

- Acetylation and deacetylation steps in Method A allow for better purification but add complexity.

- Hydrogenation in Method B efficiently removes protecting groups, simplifying the final step.

- Both methods achieve high purity products suitable for pharmaceutical applications.

- Solvent choice (isopropanol, acetonitrile, methanol, ethyl acetate) is crucial for solubility and crystallization.

- Reaction times range from 12 to 48 hours depending on step and conditions.

| Parameter | Method A | Method B |

|---|---|---|

| Cyclization time | 24-48 h | 12 h |

| Cyclization temperature | Room temp | 0-5 °C (addition), reflux (cyclization) |

| Acetylation time/temp | 3-10 h; 120-140 °C | Not applicable |

| Hydrogenation time | Not applicable | 8 h |

| Purification method | Recrystallization | Filtration and precipitation |

| Catalyst | ZnCl2 or ZnBr2 | Pd/C |

| Final product form | White solid | White solid |

| Reported yield | Not specified | 88.7% |

The preparation of this compound can be effectively achieved via two principal synthetic routes involving cyclization of amines with epoxy chloropropane. Method A utilizes tert-butylamine with subsequent acetylation/deacetylation steps, offering a route with controlled purification but more reaction steps. Method B employs benzylamine with catalytic hydrogenation for deprotection, providing a more straightforward and high-yielding process suitable for scale-up. Both methods demonstrate robust reaction conditions, effective purification strategies, and yield high-purity product, making them authoritative approaches for industrial and research synthesis.

化学反応の分析

Types of Reactions

3-Hydroxy-1-methylazetidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Properties

Research indicates that azetidine derivatives, including 3-hydroxy-1-methylazetidine hydrochloride, exhibit significant antimicrobial effects. These compounds are being investigated for their potential use in developing new antibiotics and antibacterial agents. The unique structure of azetidines allows for modifications that enhance their biological activity against various pathogens .

Chemokine Receptor Modulation

this compound has been studied as a chemokine receptor modulator. Chemokine receptors are critical targets in treating inflammatory diseases and cancers. Compounds that can modulate these receptors may lead to novel therapeutic agents for conditions such as autoimmune disorders and cancer .

Synthetic Applications

Synthesis of Bioactive Compounds

The compound serves as an intermediate in synthesizing various bioactive molecules. Its reactivity allows for the formation of complex structures through nucleophilic ring-opening or ring-expansion reactions, which can yield highly substituted acyclic amines. This versatility is crucial in drug discovery and development, particularly for creating libraries of compounds with diverse biological activities .

Case Studies and Research Findings

作用機序

The mechanism of action of 3-Hydroxy-1-methylazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups attached to the nitrogen atom play a crucial role in its reactivity and binding affinity. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

3-Hydroxy-1-methylazetidine hydrochloride shares functional similarities with other amine hydrochlorides, particularly cyclic amines. Below is a comparative analysis with select compounds:

Table 1: Structural and Physical Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | Flash Point (°C) | Storage Conditions |

|---|---|---|---|---|---|---|

| 3-Hydroxy-1-methylazetidine HCl | C₄H₉NO·HCl | 123.59 | Azetidine, -OH, -CH₃ | 116 | 51 | 2–8°C |

| Trimetazidine HCl (CAS: 13171-25-0) | C₁₄H₁₈N₂O₂·HCl | 298.82 | Piperazine, -OCH₃ | N/A | N/A | N/A |

| 3-Fluoro Deschloroketamine HCl (CAS: 2657761-24-3) | C₁₃H₁₆FNO·HCl | 257.7 | Cyclohexanone, -F, -NHCH₃ | N/A | N/A | -20°C |

| Memantine HCl (CAS: 41100-52-1) | C₁₂H₂₁N·HCl | 215.76 | Adamantane, -NH₂ | N/A | N/A | Room temperature |

Notes:

- Azetidine vs. Piperazine/Adamantane : The smaller azetidine ring in 3-Hydroxy-1-methylazetidine HCl introduces higher ring strain compared to the six-membered piperazine in Trimetazidine or the rigid adamantane in Memantine. This strain may influence reactivity and binding affinity in biological systems .

Research and Regulatory Considerations

- Synthesis: Limited data exist on its synthesis, but azetidine derivatives are typically prepared via ring-closing reactions or nucleophilic substitutions.

- Regulatory Status : Classified as a research chemical, with safety guidelines emphasizing glove use, ventilation, and flammability precautions .

生物活性

3-Hydroxy-1-methylazetidine hydrochloride, also known as KHG26792, is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and skin whitening effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C4H10ClNO and is characterized by its azetidine ring structure. The presence of the hydroxyl group at the 3-position is significant for its biological activity.

Anti-inflammatory Effects

Research indicates that KHG26792 exhibits notable anti-inflammatory properties. In studies involving microglial cells, treatment with KHG26792 significantly reduced the levels of inflammatory cytokines induced by amyloid-beta (Aβ) toxicity. The compound was shown to modulate key signaling pathways, including:

- Akt/GSK-3β Pathway : KHG26792 treatment increased the phosphorylation of Akt and GSK-3β, which are crucial for cellular survival and response to oxidative stress. This modulation helps mitigate Aβ-induced toxicity in microglial cells .

- p38 MAPK and NF-κB Pathways : The compound also inhibited the activation of p38 MAPK and NF-κB, leading to a reduction in pro-inflammatory cytokine release .

Skin Whitening Effects

KHG26792 has been investigated for its potential as a skin whitening agent. It was found to significantly reduce melanin synthesis in a dose-dependent manner. The underlying mechanisms include:

- Downregulation of MITF and Tyrosinase : The compound decreases the expression of microphthalmia-associated transcription factor (MITF) and tyrosinase, both critical regulators in melanogenesis. Although tyrosinase was not directly inhibited, the overall effect led to reduced melanin production .

- Activation of ERK Pathway : KHG26792 activates the extracellular signal-regulated kinase (ERK) pathway, which plays a role in cellular signaling related to pigmentation. An ERK pathway inhibitor was shown to rescue KHG26792-induced hypopigmentation, confirming the pathway's involvement .

In Vitro Studies

- Microglial Cell Studies : In a controlled experiment, microglial cells treated with Aβ showed decreased viability and increased LDH leakage. However, treatment with 50 μM KHG26792 significantly improved cell viability and reduced LDH leakage compared to Aβ-treated controls .

- Melanin Production Studies : In another study focusing on melanocytes, KHG26792 was shown to inhibit melanin synthesis effectively. The results indicated that this inhibition occurred through the modulation of key transcription factors involved in melanogenesis .

Data Table: Summary of Biological Activities

| Activity | Mechanism | Outcome |

|---|---|---|

| Anti-inflammatory | Modulation of Akt/GSK-3β, p38 MAPK, NF-κB pathways | Reduced inflammatory cytokines in microglia |

| Skin whitening | Downregulation of MITF and tyrosinase | Decreased melanin synthesis |

| ERK pathway activation | Activation leading to hypopigmentation | Confirmed role in melanin regulation |

Q & A

Q. What are the recommended handling and safety protocols for 3-Hydroxy-1-methylazetidine hydrochloride in laboratory settings?

Researchers should adhere to general hydrochloride safety guidelines:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact and inhalation of dust .

- First-Aid Measures:

- Inhalation: Move to fresh air; seek medical attention if symptoms persist .

- Ingestion: Do not induce vomiting; rinse mouth and consult a physician immediately .

- Skin/Eye Contact: Rinse with water for 15 minutes; remove contaminated clothing .

- Storage: Keep in a dry, cool environment, away from incompatible reagents (e.g., strong oxidizers) .

Q. How can HPLC methods be optimized for quantifying this compound in experimental samples?

Adapt methodologies from analogous hydrochlorides (e.g., clonidine HCl):

- Column: Reverse-phase C18 (150 mm × 4.6 mm, 5 µm) .

- Mobile Phase: Phosphate buffer (pH 2.5–3.0) mixed with methanol (70:30 v/v) for optimal resolution .

- Detection: UV absorbance at 207–210 nm, calibrated for azetidine derivatives .

- Validation: Ensure linearity (1–100 µg/mL), recovery (>98%), and precision (RSD <2%) via triplicate runs .

Q. Table 1: Hypothetical HPLC Parameters for 3-Hydroxy-1-methylazetidine HCl

| Parameter | Condition | Reference |

|---|---|---|

| Column | Kromasil C18 (150 × 4.6 mm, 5 µm) | |

| Mobile Phase | 0.03 M Phosphate:MeOH (70:30) | |

| Flow Rate | 1.0 mL/min | |

| Detection Wavelength | 210 nm | |

| Injection Volume | 20 µL | — |

Advanced Research Questions

Q. How should researchers resolve contradictions in pharmacokinetic data for hydrochloride compounds?

- Data Triangulation: Cross-validate results using complementary techniques (e.g., LC-MS for metabolite profiling and NMR for structural confirmation) .

- Statistical Analysis: Apply Bland-Altman plots or Cohen’s kappa to assess inter-method variability .

- Contextual Factors: Account for variables like pH-dependent solubility or enzymatic degradation in biological matrices .

Q. What experimental designs are suitable for long-term stability studies of this compound?

- Conditions: Test accelerated stability (40°C/75% RH) and real-time (25°C/60% RH) over 24 months .

- Parameters: Monitor hydrolysis (via HPLC purity), hygroscopicity (TGA), and photodegradation (ICH Q1B guidelines) .

- Statistical Models: Use Arrhenius equations to predict shelf-life from degradation kinetics .

Q. How can synthetic routes for novel hydrochloride salts be optimized to control stereochemical outcomes?

- Chiral Resolution: Employ enantioselective crystallization or chiral stationary phases in preparative HPLC .

- Reaction Monitoring: Use in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., azetidine ring closure) .

- Byproduct Mitigation: Optimize reaction pH (5.5–6.5) and temperature (20–25°C) to minimize racemization .

Methodological Considerations

- Contradiction Analysis: Apply qualitative frameworks (e.g., iterative coding) to reconcile discrepancies between in vitro and in vivo efficacy data .

- Safety Validation: Reference toxicology protocols from long-term rodent studies (e.g., 2-year bioassays at 12,500–25,000 ppm doses) to design hazard assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。